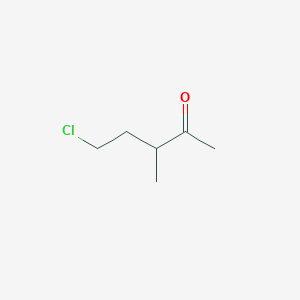

5-Chloro-3-methylpentan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-5(3-4-7)6(2)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEZKJHAYZEVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480737 | |

| Record name | 2-Pentanone, 5-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-81-1 | |

| Record name | 5-Chloro-3-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 5-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentanone, 5-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methylpentan-2-one

Introduction

5-Chloro-3-methylpentan-2-one is a functionalized ketone of interest in synthetic organic chemistry. Its bifunctional nature, possessing both a carbonyl group and a reactive alkyl chloride, makes it a valuable intermediate for the construction of more complex molecular architectures, including heterocyclic compounds and pharmaceutical precursors.[1] This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols based on established methodologies for analogous compounds, and discuss the necessary characterization and safety protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | [2][3] |

| Molecular Weight | 134.60 g/mol | [2] |

| CAS Number | 1187-81-1 | [2][3] |

| Appearance | Liquid (predicted) | [4] |

| Boiling Point | 180.7°C at 760 mmHg (predicted) | [4] |

| Density | 0.986 g/cm³ (predicted) | [4] |

Synthesis Pathways

Several strategic approaches can be envisioned for the synthesis of this compound. This guide will focus on two primary, mechanistically distinct pathways: the hydrolysis and chlorination of a substituted γ-butyrolactone, and the acetoacetic ester synthesis. A third potential route involving the dehydration of an acetate derivative will also be briefly discussed.

Pathway 1: Ring-Opening Chlorination of α-Methyl-α-acetyl-γ-butyrolactone

This approach is arguably the most direct and is based on a well-established, high-yielding procedure for the synthesis of the unmethylated analogue, 5-chloro-2-pentanone, from α-acetyl-γ-butyrolactone.[5][6] The reaction proceeds via an acid-catalyzed hydrolysis of the lactone, followed by decarboxylation and subsequent chlorination of the resulting hydroxyketone.

The use of concentrated hydrochloric acid serves a dual purpose: it is the catalyst for the hydrolysis of the lactone and the source of the chloride nucleophile for the conversion of the intermediate alcohol to the alkyl chloride. The reaction is driven to completion by heating, which facilitates both the hydrolysis and the decarboxylation of the intermediate β-keto acid. Distillation of the product as it is formed shifts the equilibrium towards the product side and minimizes potential side reactions.

Caption: Proposed mechanism for the synthesis of this compound from α-methyl-α-acetyl-γ-butyrolactone.

Materials:

-

α-Methyl-α-acetyl-γ-butyrolactone (1.0 mol, 142.15 g)

-

Concentrated Hydrochloric Acid (e.g., 37%, ~6.0 mol, ~500 mL)

-

Water (600 mL)

-

Diethyl ether

-

Anhydrous Calcium Chloride

Procedure:

-

In a 2 L distilling flask equipped with a distillation head, condenser, and receiving flask, combine α-methyl-α-acetyl-γ-butyrolactone, concentrated hydrochloric acid, and water.

-

Heat the mixture. Carbon dioxide evolution should be observed.

-

Continue heating to distill the product along with water. Collect the distillate in a receiver cooled in an ice bath.

-

Once the distillation rate slows, add more water to the distilling flask and continue the distillation.

-

Separate the organic layer from the distillate.

-

Extract the aqueous layer with three portions of diethyl ether.

-

Combine the organic layer and the ether extracts.

-

Dry the combined organic phase over anhydrous calcium chloride.

-

Remove the diethyl ether by simple distillation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Expected Yield: Based on the synthesis of the unmethylated analogue, yields in the range of 79-90% can be anticipated.[5]

Pathway 2: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic and versatile method for the preparation of ketones.[7][8][9] This pathway involves the alkylation of an acetoacetic ester, followed by hydrolysis and decarboxylation. For the synthesis of this compound, this would involve a two-step alkylation of ethyl acetoacetate.

The choice of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the acidic α-carbon of the acetoacetic ester to form a resonance-stabilized enolate.[10] The subsequent alkylation is an S_N2 reaction, for which primary alkyl halides are ideal.[11] The final step involves acidic hydrolysis of the ester and decarboxylation of the resulting β-keto acid upon heating.

Caption: Acetoacetic ester synthesis pathway for this compound.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Methyl iodide

-

1-Bromo-2-chloroethane

-

Ethanol (anhydrous)

-

Hydrochloric acid

Procedure:

-

Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add ethyl acetoacetate dropwise to the cooled solution.

-

After the formation of the enolate, add methyl iodide and reflux the mixture.

-

After the first alkylation is complete, cool the reaction and add a second equivalent of sodium ethoxide.

-

Add 1-bromo-2-chloroethane and reflux the mixture.

-

After the second alkylation, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add aqueous hydrochloric acid and heat the mixture to effect hydrolysis and decarboxylation.

-

Extract the product with a suitable organic solvent, dry the organic layer, and purify by fractional distillation under reduced pressure.

Pathway 3: Dehydration of 2-Isopropenyl Acetate

Purification and Characterization

Purification:

The primary method for the purification of this compound is fractional distillation under reduced pressure. This technique is suitable for separating the product from any unreacted starting materials or high-boiling byproducts.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group adjacent to the carbonyl, the methine proton at the 3-position, the methylene group adjacent to the chlorine, and the methyl group at the 3-position. The chemical shifts and coupling patterns will be indicative of the structure.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic downfield signal for the carbonyl carbon (typically in the range of 205-220 ppm) and distinct signals for the other five carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, expected in the region of 1715-1725 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and to confirm the molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom (M and M+2 peaks in a ~3:1 ratio).[2][12]

-

Safety and Handling

This compound and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Reagent Handling:

-

Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

-

Alkyl Halides (e.g., Methyl Iodide, 1-Bromo-2-chloroethane): Toxic and potential carcinogens. Handle with care and avoid inhalation or skin contact.

-

Sodium Ethoxide: Corrosive and reacts violently with water.

-

-

Product Hazards:

-

While specific toxicity data for this compound is limited, related chloro-ketones are known to be toxic, lachrymatory, and skin and respiratory irritants.[13][14][15] It is prudent to treat the product with similar caution.

-

GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined plausible and robust synthetic pathways for the preparation of this compound. The ring-opening chlorination of α-methyl-α-acetyl-γ-butyrolactone, adapted from a reliable procedure for a close analogue, represents a promising and scalable route. The acetoacetic ester synthesis offers a classic and versatile alternative. For any chosen pathway, careful execution of the experimental protocol and rigorous purification and characterization are paramount to obtaining a high-purity product. Adherence to strict safety protocols is essential when handling the hazardous reagents and the potentially toxic product. This guide provides a solid foundation for researchers and scientists to embark on the synthesis of this valuable chemical intermediate.

References

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. americanelements.com [americanelements.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]

- 7. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. Acetoacetic-Ester Synthesis [organic-chemistry.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. synquestlabs.com [synquestlabs.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. nj.gov [nj.gov]

An In-Depth Technical Guide to 5-Chloro-3-methylpentan-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-3-methylpentan-2-one, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document delves into its structural characteristics, reactivity, spectral data, and established protocols for its synthesis, offering field-proven insights for laboratory applications.

Introduction and Significance

This compound, with the CAS number 1187-81-1, is a chlorinated ketone that serves as a crucial building block in the synthesis of more complex molecules.[1][2][3][4][5] Its bifunctional nature, possessing both a reactive ketone group and a terminal chlorine atom, allows for a diverse range of chemical transformations. This versatility makes it a valuable precursor in the development of novel compounds, including those with potential biological activities. Notably, it is an intermediate in the synthesis of compounds with potential fungicidal and antifungal properties and has been investigated for its antimicrobial characteristics.[1] Furthermore, its role as a precursor to natural products like physovenine and indoline underscores its importance in drug discovery programs targeting biologically active molecules.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClO | [1][2][3] |

| Molecular Weight | 134.60 g/mol | [2] |

| CAS Number | 1187-81-1 | [1][2][3] |

| Appearance | Liquid | [3] |

| Boiling Point | 180.7 °C at 760 mmHg | [3] |

| Density | 0.986 g/cm³ | [3] |

| Vapor Pressure | 0.886 mmHg at 25°C | [5] |

| Melting Point | Data not readily available in searched literature. | |

| Solubility | Soluble in chloroform and methanol. Quantitative data is not readily available. | |

| XLogP3 | 1.4 | [5] |

Spectral Data and Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the methyl protons at the chiral center, the methine proton, and the diastereotopic methylene protons adjacent to the chlorine and the chiral center. The methine proton would likely appear as a multiplet due to coupling with the adjacent methylene and methyl protons. The methylene protons adjacent to the chlorine atom would be expected to be downfield due to the electron-withdrawing effect of the chlorine.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ketone will have the largest chemical shift (typically in the range of 205-220 ppm). The carbon bonded to the chlorine atom will also be deshielded and appear in the range of 30-60 ppm.[6] The remaining aliphatic carbons will resonate at higher fields.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the region of 1715-1725 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations for the alkyl groups and a C-Cl stretching vibration, which is usually found in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will produce a molecular ion peak ([M]⁺) at m/z 134 and a characteristic [M+2]⁺ peak at m/z 136 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.[7] Common fragmentation patterns for ketones involve α-cleavage, resulting in the loss of alkyl radicals. For this compound, fragmentation could lead to the formation of an acylium ion by cleavage of the bond between the carbonyl carbon and the adjacent carbon of the pentyl chain.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is derived from the reactivity of its two functional groups: the ketone and the chloro group.

Reactions at the Ketone Group

The ketone functionality can undergo a variety of well-established reactions:

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 5-chloro-3-methylpentan-2-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: While ketones are generally resistant to oxidation, they can be cleaved under harsh conditions.

-

Alpha-Substitution: The α-protons to the ketone can be removed by a base to form an enolate, which can then react with various electrophiles.

Reactions at the Chlorinated Center

The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of this molecule.

A common and important reaction is the nucleophilic substitution with amine-based nucleophiles. The general mechanism involves the attack of the nitrogen's lone pair on the electrophilic carbon bearing the chlorine atom, leading to the displacement of the chloride ion.

Caption: Nucleophilic substitution of this compound with a primary amine.

Synthesis Protocol

While several methods for the synthesis of this compound have been reported, a common approach involves the reaction of α-acetyl-γ-butyrolactone with hydrochloric acid. A generalized laboratory-scale protocol is outlined below.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine α-acetyl-γ-butyrolactone and concentrated hydrochloric acid.

-

Heating: Gently heat the reaction mixture to initiate the reaction, which is often accompanied by the evolution of carbon dioxide.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual functionality provides a platform for a wide range of chemical modifications, making it an important intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. A thorough understanding of its physical and chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting.

References

-

5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem. (URL: [Link])

-

This compound | CAS 1187-81-1 | AMERICAN ELEMENTS ®. (URL: [Link])

- EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones - Google P

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

2-Pentanone, 5-chloro- - the NIST WebBook. (URL: [Link])

-

This compound - LookChem. (URL: [Link])

- SAFETY DATA SHEET - Aozun Yazhou Chemical. (URL: not available)

-

13CNMR. (URL: [Link])

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884) - Human Metabolome Database. (URL: [Link])

-

interpreting C-13 NMR spectra - Chemguide. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

- EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google P

-

2-Pentanone, 5-chloro- - Cheméo. (URL: [Link])

-

11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (URL: [Link])

-

5-Chloro-3-methylpentan-1-ol | C6H13ClO | CID 13192444 - PubChem. (URL: [Link])

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

1-Chloro-3-methylpentan-2-one | C6H11ClO | CID 12466576 - PubChem. (URL: [Link])

-

13.12: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

mass spectrum of 3-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - CHEMISTRY 1000. (URL: [Link])

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 5-Chloro-3-methylpentan-2-one (CAS 1187-81-1): A Bifunctional Building Block for Complex Molecule Synthesis

Executive Summary

5-Chloro-3-methylpentan-2-one, with CAS number 1187-81-1, is a versatile bifunctional organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring both a ketone carbonyl group and a primary alkyl chloride, provides two distinct and strategically important reactive sites. This guide offers an in-depth analysis of its physicochemical properties, robust synthetic methodologies, core reactivity, and applications, particularly for researchers, chemists, and professionals in the field of drug discovery and development. Unlike simple monofunctional reagents, the dual reactivity of this γ-chloro ketone enables elegant and efficient construction of complex carbocyclic and heterocyclic scaffolds, which are foundational to many modern pharmaceuticals and agrochemicals.[1] This document elucidates the mechanistic principles behind its key transformations and provides field-proven protocols to harness its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis. This compound is a chiral molecule containing a stereocenter at the C3 position. Commercially, it is typically supplied as a racemic mixture.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 1187-81-1 | [2][3] |

| Molecular Formula | C₆H₁₁ClO | [4] |

| Molecular Weight | 134.60 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Methyl-5-chloropentan-2-one | [3] |

| Vapor Pressure | 0.886 mmHg at 25°C | [3][5] |

| XLogP3 (log P) | 1.4 | [5] |

Structural Analysis and Reactivity Implications

The molecule's structure contains two key electrophilic centers: the carbonyl carbon (C2) and the carbon bearing the chlorine atom (C5). This arrangement classifies it as a γ-chloro ketone. This is a critical distinction from α-halo ketones, where the halogen and carbonyl group exert strong mutual electronic influence, leading to unique reactivity such as the Favorskii rearrangement.[6] In this compound, these two functional groups are sufficiently separated, allowing them to react more independently under specific conditions or to participate in intramolecular cyclization reactions to form five-membered rings.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (~2.1 ppm), a complex multiplet for the C3 and C4 protons, a doublet for the C3-methyl group, and a triplet for the chloromethylene protons (C5) at approximately 3.6 ppm.

-

¹³C NMR: A distinctive signal for the carbonyl carbon would appear downfield (~208-212 ppm), along with a signal for the carbon attached to chlorine (~45 ppm).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹. A C-Cl stretching band would be observed in the 600-800 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of M⁺, confirming the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the acetyl group and the chlorine atom.[4]

Synthesis Strategies

The synthesis of γ-chloro ketones often involves the hydrochloric acid-mediated ring-opening of cyclic precursors. This approach is generally high-yielding and utilizes readily available starting materials.

Primary Synthetic Route: Acid-Catalyzed Ring Opening of a Lactone

A robust and scalable method for synthesizing γ-chloro ketones is the decarboxylative ring-opening of an α-acetyl-γ-lactone with concentrated hydrochloric acid.[7] This method, established for the analogous 5-chloro-2-pentanone, can be directly adapted for the 3-methyl derivative.

Diagram: Synthesis via Lactone Ring Opening

Caption: Simplified mechanism for cyclopropane formation.

Detailed Experimental Protocol: Synthesis of 1-Acetyl-2-methylcyclopropane

-

Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of 60 g (1.5 moles) of sodium hydroxide in 60 mL of water.

-

Addition: While stirring vigorously, add 134.6 g (1.0 mole) of this compound dropwise over 20-30 minutes. The reaction is exothermic and may begin to boil.

-

Reaction: After the addition is complete, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.

-

Isolation: Cool the mixture and extract with three 100 mL portions of diethyl ether. Combine the ether layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtering, remove the ether by distillation. The resulting crude product is purified by fractional distillation to yield pure 1-acetyl-2-methylcyclopropane.

Trustworthiness Insight: This protocol is self-validating as the formation of the cyclopropane ring results in a significant change in boiling point and spectroscopic properties (e.g., appearance of high-field cyclopropyl protons in ¹H NMR), making reaction progress easy to monitor.

Pathway B: Intermolecular Reactions for Scaffold Elaboration

When intramolecular reactions are suppressed (e.g., by protecting the ketone or using non-basic nucleophiles), this compound serves as an excellent five-carbon building block.

-

Selective Alkylation: The primary chloride is susceptible to Sₙ2 displacement by a wide range of nucleophiles (amines, thiols, phenoxides, carboxylates). This allows for the attachment of various functional groups or molecular fragments. For drug development, reacting it with N-heterocycles or primary/secondary amines is a common strategy to build precursors for more complex targets. [8]* Protecting Group Strategy: To ensure exclusive reaction at the C-Cl bond, especially with basic nucleophiles, the ketone can be temporarily protected, typically as a ketal (e.g., using ethylene glycol and an acid catalyst). After the Sₙ2 reaction, the ketal is easily removed by acid hydrolysis.

Diagram: Workflow for Selective Intermolecular Substitution

Caption: Strategic workflow for nucleophilic substitution at the C5 position.

Applications in Drug Discovery

The true power of this compound for medicinal chemists lies in its ability to rapidly generate molecular complexity. The dual functional handles are ideal for constructing heterocyclic systems that form the core of many FDA-approved drugs. [9]

-

Synthesis of Pyrrolidines and Piperidines: Reductive amination of the ketone with a primary amine, followed by base-induced intramolecular cyclization, can yield substituted N-heterocycles. This is a cornerstone of medicinal chemistry.

-

Building Blocks for Quinolone Antibiotics: The related intermediate, 5-chloro-2-pentanone, is a key precursor in the synthesis of drugs like ciprofloxacin. [10]By analogy, this compound can be used to synthesize novel quinolone analogs with modified pharmacokinetic or pharmacodynamic profiles.

-

Precursor to Bioactive Natural Products: It has been identified as a potential precursor for synthesizing natural products like physovenine and various indoline alkaloids, which are targets for drug discovery due to their biological activities. [2]

Safety, Handling, and Storage

As a chlorinated ketone, this compound requires careful handling.

-

Hazards: It is considered a flammable liquid and vapor. It can cause skin and serious eye irritation and may cause respiratory irritation upon inhalation. [11][12]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its well-defined and predictable reactivity, stemming from the γ-disposition of its chloro and keto functionalities, allows for the controlled and efficient synthesis of valuable carbocyclic and heterocyclic structures. By understanding the mechanistic principles that govern its transformations, researchers in drug discovery and materials science can leverage this building block to accelerate the development of novel and complex molecules.

References

-

Wikipedia. α-Halo ketone. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5207–5287. [Link]

-

JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

-

Chemistry LibreTexts. 23.4: Alpha Halogenation of Carbonyls. [Link]

-

PubChem. 5-Chloro-3-methyl-2-pentanone. [Link]

-

LookChem. This compound. [Link]

-

AMERICAN ELEMENTS. This compound. [Link]

-

AA Blocks. Safety Data Sheet - this compound. [Link]

- Google Patents. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.

-

EPA. Chemicals Identified in Human Biological Media, a Data Base: Third Annual Report, October 1981, Volume III, Part 1. [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

-

PubChem. 5-Chloro-3-methyl-2-penten-1-ol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). [Link]

- Google Patents.

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications. [Link]

-

PubChem. (Z)-5-chloro-3-methylpent-2-en-1-ol. [Link]

- Google Patents.

-

National Institutes of Health (NIH). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. [Link]

-

PubChem. 1-Chloro-3-methylpentan-2-one. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

NIST WebBook. 2-Pentanone, 5-chloro- (IR Spectrum). [Link]

-

NIST WebBook. 2-Pentanone, 5-chloro- (Mass Spectrum). [Link]

-

World Anti-Doping Agency (WADA). The Prohibited List. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-3-methylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methylpentan-2-one is a halogenated ketone of interest in organic synthesis. Its bifunctional nature, possessing both a carbonyl group and a reactive alkyl chloride, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and potential reactivity, offering a foundational understanding for its application in research and development. While some commercial suppliers have made broad claims about its biological activity, a thorough review of scientific literature indicates that its pharmacological properties are not well-documented in peer-reviewed studies.

Molecular Identity and Physicochemical Properties

This compound is systematically named according to IUPAC nomenclature. Its identity is unequivocally confirmed by its unique CAS Registry Number.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 1187-81-1[1][2] |

| Chemical Formula | C₆H₁₁ClO[1][2] |

| Molecular Weight | 134.60 g/mol [2] |

| Canonical SMILES | CC(CCCl)C(=O)C[2] |

| InChIKey | XKEZKJHAYZEVNQ-UHFFFAOYSA-N[2] |

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Vapor Pressure | 0.886 mmHg at 25°C | [3] |

| Boiling Point | 180.7°C at 760 mmHg (Predicted) | American Elements |

| Density | 0.986 g/cm³ (Predicted) | American Elements |

Structural Elucidation through Spectroscopic Analysis

The molecular structure of this compound can be definitively determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1 (CH₃-C=O) | ~2.1 | Singlet | 3H |

| H-3 (CH₃-CH) | ~1.1 | Doublet | 3H |

| H-4 (CH-CH₂) | ~2.7 | Multiplet | 1H |

| H-5 (CH₂-Cl) | ~3.6 | Triplet | 2H |

| H-6 (CH₂-CH) | ~1.8-2.2 | Multiplet | 2H |

-

The singlet at ~2.1 ppm is characteristic of a methyl group adjacent to a carbonyl.

-

The doublet at ~1.1 ppm corresponds to the methyl group at the chiral center (C3), split by the adjacent methine proton.

-

The multiplet at ~2.7 ppm is assigned to the methine proton at C3, which is coupled to the protons of the adjacent methyl and methylene groups.

-

The triplet at ~3.6 ppm is indicative of the methylene group attached to the electron-withdrawing chlorine atom.

-

The multiplet between ~1.8-2.2 ppm arises from the methylene group at C4, which is diastereotopic due to the adjacent chiral center.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to exhibit six signals, one for each carbon atom in its unique chemical environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃-C=O) | ~30 |

| C-2 (C=O) | ~210 |

| C-3 (CH-CH₃) | ~45 |

| C-4 (CH₂-CH) | ~38 |

| C-5 (CH₂-Cl) | ~43 |

| C-6 (CH₃-CH) | ~16 |

-

The signal at ~210 ppm is characteristic of a ketone carbonyl carbon.

-

The carbon of the methyl group attached to the carbonyl (C-1) is expected around 30 ppm.

-

The chlorinated methylene carbon (C-5) will be significantly downfield due to the inductive effect of chlorine, appearing around 43 ppm.

-

The remaining aliphatic carbons will appear in the 16-45 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl group.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | ~1715 cm⁻¹ (strong) |

| C-H (sp³) | ~2850-3000 cm⁻¹ |

| C-Cl | ~600-800 cm⁻¹ |

The most prominent feature is the sharp, strong peak around 1715 cm⁻¹, which is indicative of a saturated aliphatic ketone. The C-H stretching vibrations of the methyl and methylene groups will appear in the region of 2850-3000 cm⁻¹. A weaker absorption in the fingerprint region, between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 134. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 136, with about one-third the intensity of the molecular ion peak, would also be present. Common fragmentation patterns would involve the loss of a chlorine atom, a methyl group, or an acetyl group, leading to fragment ions that can further aid in structural confirmation.

Synthesis of this compound

A plausible and documented synthetic route to this compound involves the acid-catalyzed ring-opening and chlorination of 3-acetyl-3-methyl-dihydro-furan-2-one.

Experimental Protocol: Synthesis from 3-acetyl-3-methyl-dihydro-furan-2-one

This protocol is based on analogous reactions for the synthesis of similar chloroketones.

Materials:

-

3-acetyl-3-methyl-dihydro-furan-2-one

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred solution of 3-acetyl-3-methyl-dihydro-furan-2-one in a suitable solvent (e.g., toluene or neat), add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Potential Applications

As a γ-chloroketone, this compound possesses two primary sites of reactivity: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution.

Reactivity at the Carbonyl Group

The ketone functionality can undergo a variety of classical carbonyl reactions, including:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol, 5-chloro-3-methylpentan-2-ol.

-

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Reactivity at the C-Cl Bond

The carbon-chlorine bond is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of various functional groups at the 5-position.

Potential as a Synthetic Intermediate

The dual reactivity of this compound makes it a valuable building block in organic synthesis. For instance, it could be used in the synthesis of heterocyclic compounds through intramolecular cyclization reactions involving both the carbonyl and the chloro-functionalized carbon.

Biological Activity

A commercial supplier has described this compound as an alkaloid with anti-inflammatory and anti-cancer properties. However, a comprehensive search of peer-reviewed scientific literature, including medicinal chemistry journals and pharmacological databases, did not yield any studies to substantiate these claims for this specific compound. The term "alkaloid" is also likely a misclassification, as the structure of this compound does not fit the typical definition of a naturally occurring nitrogenous base. While many chlorinated organic compounds exhibit significant biological activity, the specific effects of this compound remain largely unexplored in the public scientific domain. Therefore, any claims regarding its biological activity should be treated with caution and require experimental validation.

Safety and Handling

Detailed safety data for this compound is not widely available. However, based on its structure as a halogenated ketone, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is likely to be an irritant to the eyes, skin, and respiratory tract.

Conclusion

This compound is a halogenated ketone with a well-defined molecular structure that can be thoroughly characterized by modern spectroscopic methods. Its bifunctional nature provides a platform for diverse chemical transformations, making it a potentially useful intermediate in organic synthesis. While its biological activity remains uncharacterized in peer-reviewed literature, its chemical properties suggest it could serve as a valuable tool for the synthesis of novel compounds for further investigation.

References

-

PubChem. (n.d.). 5-Chloro-3-methyl-2-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Diagrams

Caption: Molecular structure of this compound.

Caption: Synthetic pathway to this compound.

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-Chloro-3-methylpentan-2-one

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. 5-Chloro-3-methylpentan-2-one, a halogenated ketone, serves as a versatile chemical intermediate. Its structure, containing a carbonyl group, a chiral center, and an alkyl halide, presents a rich case for spectroscopic analysis. This guide provides an in-depth examination of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral data for this compound. Understanding these spectral signatures is crucial for researchers in confirming its synthesis, assessing its purity, and predicting its reactivity in drug development pathways. The principles and methodologies discussed herein are grounded in established spectroscopic theory and data from analogous structures, offering a robust framework for the characterization of this and similar compounds.

Molecular Structure and Spectroscopic Implications

This compound (C₆H₁₁ClO) possesses several key structural features that dictate its spectral behavior.[1][2] The presence of a ketone carbonyl group, a chlorine atom, and multiple distinct proton and carbon environments allows for comprehensive characterization through a combination of spectroscopic techniques.

The workflow for structural confirmation logically proceeds from determining the molecular mass and formula to identifying functional groups and finally mapping the precise atomic connectivity.

Sources

An In-depth Technical Guide to the Potential Biological Activities of 5-Chloro-3-methylpentan-2-one

Introduction: Unveiling the Potential of a Halogenated Ketone

5-Chloro-3-methylpentan-2-one is a halogenated aliphatic ketone with the chemical formula C₆H₁₁ClO.[1] While some commercial suppliers have anecdotally described this compound as a plant-derived alkaloid with anti-inflammatory and anti-cancer properties, a thorough review of peer-reviewed scientific literature does not currently substantiate these claims. However, the true potential of this compound lies not in unverified assertions, but in its chemical structure. As an α-chloroketone, it belongs to a class of compounds known for their reactivity as alkylating agents, a characteristic that underpins a wide range of biological activities. This guide provides a scientifically-grounded exploration of the potential biological activities of this compound, based on the established reactivity of α-haloketones, and offers detailed experimental frameworks for their investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1187-81-1 | [1] |

| Molecular Formula | C₆H₁₁ClO | [1] |

| Molecular Weight | 134.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(CCCl)C(=O)C | [1] |

| Computed XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

The Mechanistic Core: Alkylating Potential of α-Chloroketones

The biological potential of this compound is intrinsically linked to its identity as an α-chloroketone. This class of compounds is characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This arrangement results in a highly electrophilic α-carbon, making α-haloketones potent alkylating agents.[2] They readily participate in nucleophilic substitution reactions, particularly S_N2 reactions, with biological nucleophiles such as the thiol groups of cysteine residues and the imidazole groups of histidine residues in proteins.[3] This covalent modification of key biological macromolecules can lead to the disruption of their function, forming the basis for a range of biological effects, including antimicrobial, antifungal, and cytotoxic activities.

Caption: General SN2 alkylation mechanism of an α-chloroketone with a biological nucleophile.

Potential Biological Activities and Investigational Roadmaps

Based on the known activities of α-haloketones, the following biological effects are plausible for this compound and warrant experimental investigation.

Antimicrobial and Antifungal Activity

The alkylating nature of α-haloketones can disrupt essential enzymatic processes in microorganisms, leading to cell death. This makes them candidates for antimicrobial and antifungal agents. Indeed, various halogenated ketones have demonstrated such activities.

Experimental Workflow: Antimicrobial and Antifungal Susceptibility Testing

Caption: A comprehensive workflow for evaluating the antimicrobial and antifungal properties.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[6][7]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[8]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Cytotoxic Activity

The ability of α-haloketones to alkylate proteins can induce cellular stress and apoptosis, making them of interest in cancer research.

Experimental Workflow: Cytotoxicity Assessment

Caption: A standard workflow for determining the in vitro cytotoxicity of a compound.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[9][10][11]

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Anti-inflammatory Activity

The anecdotal claims of anti-inflammatory properties, while unconfirmed, can be systematically investigated. A plausible mechanism could involve the alkylation and subsequent inhibition of key pro-inflammatory enzymes or transcription factors.

Experimental Workflow: In Vitro Anti-inflammatory Assessment

Caption: A workflow to investigate the anti-inflammatory potential of a compound using an in vitro model.

Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages

This protocol utilizes a macrophage cell line stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[13][14]

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable multi-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[14]

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]

Conclusion and Future Directions

This compound, as an α-chloroketone, possesses a chemical structure that strongly suggests a potential for biological activity. While unsubstantiated claims should be approached with scientific skepticism, the inherent reactivity of this class of compounds provides a solid foundation for a systematic investigation into its antimicrobial, antifungal, cytotoxic, and potentially anti-inflammatory properties. The experimental protocols outlined in this guide offer a clear and robust framework for researchers and drug development professionals to rigorously evaluate the true therapeutic potential of this molecule. Future research should focus on elucidating the specific molecular targets of this compound and exploring its structure-activity relationship through the synthesis and evaluation of related analogs.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Wikipedia. Broth microdilution. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. Retrieved from [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Semantic Scholar. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

-

National Center for Biotechnology Information. Macrophage Inflammatory Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

-

National Center for Biotechnology Information. Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

-

National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

-

Eurolab. (2025, November 28). CLSI M27 Antifungal Susceptibility Testing. Retrieved from [Link]

-

PubChem. 5-Chloro-3-methyl-2-pentanone. Retrieved from [Link]

-

ResearchGate. Test anti-inflammatory compound after LPS stimulation?. Retrieved from [Link]

-

University of Pretoria. Nucleophilic substitution reactions of α-haloketones : a computational study. Retrieved from [Link]

-

Biomolecules & Therapeutics. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]

-

MDPI. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024, December 15). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

-

Organic Chemistry Portal. A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride. Retrieved from [Link]

-

PubMed. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Retrieved from [Link]

-

University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

-

JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

-

PubChem. 2-Pentanone, 5-chloro-. Retrieved from [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

-

MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

Sources

- 1. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. testinglab.com [testinglab.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. clyte.tech [clyte.tech]

- 10. broadpharm.com [broadpharm.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. static.igem.wiki [static.igem.wiki]

- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 5-Chloro-3-methylpentan-2-one in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 5-Chloro-3-methylpentan-2-one, a versatile and highly reactive precursor in organic synthesis. We will delve into its synthesis, key chemical transformations, and its strategic application in the construction of valuable molecular scaffolds, particularly those with relevance to the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of this α-chloro ketone.

Introduction: Unveiling the Potential of a Versatile Precursor

This compound is a halogenated aliphatic ketone that has garnered significant interest as a precursor in organic synthesis.[1] Its structure, featuring a reactive carbonyl group and a primary chloride, allows for a diverse range of chemical manipulations. This dual functionality makes it a powerful tool for the construction of complex molecular architectures. While it has been noted as an intermediate in the synthesis of various biologically active molecules, its full potential is often underutilized.[2] This guide aims to illuminate the synthetic pathways accessible from this precursor, with a particular focus on the renowned Favorskii rearrangement and its applications in generating valuable carboxylic acid derivatives.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | [3] |

| Molecular Weight | 134.60 g/mol | [3] |

| Appearance | Liquid | [4] |

| Boiling Point | 180.7 °C at 760 mmHg | [4] |

| Density | 0.986 g/cm³ | [4] |

| CAS Number | 1187-81-1 | [5] |

Synthesis of this compound: A Proposed Protocol

A reliable and scalable synthesis of this compound is crucial for its widespread application. While various methods for the synthesis of related chloroketones have been reported, a detailed protocol for this specific compound is less common.[7][8] Based on established methodologies for the α-chlorination of ketones, a plausible and efficient synthesis can be designed starting from the readily available 3-methyl-2-pentanone.[9][10]

Experimental Protocol: Synthesis via α-Chlorination

Reaction Scheme:

Mechanism of the Favorskii Rearrangement.

-

Enolate Formation: A base, typically a hydroxide or alkoxide, removes an acidic α-proton from the carbon on the opposite side of the carbonyl group from the halogen. [11]2. Intramolecular SN2 Reaction: The resulting enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming a strained cyclopropanone intermediate. [11]3. Nucleophilic Attack: A nucleophile (in this case, hydroxide) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The tetrahedral intermediate collapses, and the strained cyclopropane ring opens to form a more stable carbanion. The ring opening occurs in a way that generates the more substituted (and thus more stable) carbanion. [12]5. Proton Transfer: A rapid proton transfer from the solvent yields the final carboxylate product.

Experimental Protocol: Synthesis of 3,4-Dimethylpentanoic Acid

Reaction Scheme:

Synthesis of 3,4-dimethylpentanoic acid via Favorskii rearrangement.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of sodium hydroxide (3.0 eq) in water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add this compound (1.0 eq) to the sodium hydroxide solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath.

-

Extract the product into diethyl ether (3 x portions).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethylpentanoic acid.

-

The product can be further purified by distillation or crystallization.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its ability to serve as a precursor to molecules with potential biological activity. The resulting 3,4-dimethylpentanoic acid is a valuable building block for the synthesis of more complex targets. [13]

Synthesis of Amide Derivatives for Drug Discovery

Carboxylic acids are readily converted into a variety of derivatives, with amides being of particular importance in medicinal chemistry due to their presence in numerous drug molecules and their ability to participate in hydrogen bonding. [1]3,4-Dimethylpentanoic acid can be converted to its corresponding amide derivatives through standard coupling procedures.

General Protocol for Amide Synthesis:

-

Acid Chloride Formation: 3,4-Dimethylpentanoic acid can be converted to the more reactive 3,4-dimethylpentanoyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. [1]2. Amidation: The resulting acid chloride can then be reacted with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to yield the desired amide. [1]

General workflow for the synthesis of amide derivatives.

The diverse range of commercially available amines allows for the creation of large libraries of amide derivatives for screening in drug discovery programs. While direct synthesis of a specific marketed anticonvulsant from this compound is not prominently documented in publicly available literature, the structural motif of branched aliphatic chains is present in several anticonvulsant drugs. Therefore, the derivatives of 3,4-dimethylpentanoic acid represent promising candidates for the development of new therapeutics targeting the central nervous system.

Conclusion

This compound is a precursor with significant untapped potential in organic synthesis. Its straightforward synthesis and the ability to undergo the powerful Favorskii rearrangement make it a valuable tool for accessing unique and sterically demanding carboxylic acids. The subsequent derivatization of these products, particularly into amides, opens up avenues for the exploration of novel bioactive molecules. This guide has provided a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with the aim of inspiring its broader adoption in the research and development of new chemical entities.

References

-

PubChem. 5-Chloro-3-methyl-2-pentanone. [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

-

Wikipedia. Favorskii rearrangement. [Link]

-

MySkinRecipes. 3,4-Dimethylpentanoic acid. [Link]

-

American Elements. This compound. [Link]

- Google Patents. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.

-

LookChem. This compound. [Link]

-

Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]

-

Professor Dave Explains. Favorskii Rearrangement. [Link]

-

Chemistry LibreTexts. 24.3: Synthesis of Amides. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). [Link]

-

SpectraBase. 3-Chloro-3-methylpentane. [Link]

-

Journal of Medicinal Chemistry. Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. [Link]

-

NIST WebBook. 2-Pentanone, 5-chloro-. [Link]

-

Homework.Study.com. The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... [Link]

-

Andrew G. Myers Research Group. Favorskii Rearrangement. [Link]

- Google Patents.

-

Filo. Prepare 3-methyl-2-pentanone from acetoacetic ester. [Link]

-

ResearchGate. Anticonvulsant activity of compounds 4 and 8; time-response... [Link]

-

Scribd. Favorskii Rearrangement Guide. [Link]

-

PubChem. 3,4-Dimethylpentanoic acid. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

MDPI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]

-

PubMed. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. [Link]

-

YouTube. Preparation of 3-methyl-2-pentanone and 4 methyl Uracil. [Link]

-

Wikipedia. 3-Methyl-2-pentanone. [Link]

Sources

- 1. Amide Synthesis [fishersci.dk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 2-Pentanone, 5-chloro- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones - Google Patents [patents.google.com]

- 9. US2204135A - Chlorination of ketones - Google Patents [patents.google.com]

- 10. 3-Methyl-2-pentanone - Wikipedia [en.wikipedia.org]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. 3,4-Dimethylpentanoic acid [myskinrecipes.com]

Introduction: Understanding the Context of 5-Chloro-3-methylpentan-2-one

An In-depth Technical Guide to the Safe Handling of 5-Chloro-3-methylpentan-2-one

This compound (CAS No. 1187-81-1) is a functionalized ketone of significant interest in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a ketone and a reactive alkyl chloride, makes it a valuable intermediate for constructing more complex molecular architectures. It has been identified as a precursor in the synthesis of bioactive natural products like physovenine and various indoline alkaloids, positioning it as a key building block in medicinal chemistry and drug discovery programs.[2]

The utility of this reagent in a research and development setting necessitates a thorough and nuanced understanding of its potential hazards. The presence of the chloro- group introduces reactivity that, while synthetically useful, requires specific handling protocols to mitigate risks. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound safely and effectively. The protocols described herein are designed as a self-validating system, grounded in established chemical safety principles, to ensure the protection of laboratory personnel and the integrity of experimental work.

Section 1: Compound Profile and Physicochemical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical identity. This data informs risk assessment and dictates appropriate storage and handling conditions.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 1187-81-1 | [1][3][4] |

| Molecular Formula | C₆H₁₁ClO | [2][3][4] |

| Molecular Weight | 134.61 g/mol | [2][3] |

| Appearance | Liquid | [3] |

| Boiling Point | 180.7°C at 760 mmHg | [3] |

| Density | 0.986 g/cm³ | [3] |

| Vapor Pressure | 0.886 mmHg at 25°C | [4][5] |

Section 2: Hazard Identification and Comprehensive Risk Assessment

The primary hazards associated with this compound are detailed in its Globally Harmonized System (GHS) classification. Understanding these hazards is critical for implementing effective control measures. The causality behind these classifications stems from its structure: the ketone group can contribute to general irritation, while the alkyl chloride moiety presents a potential for reactivity and irritation.

| GHS Classification | Details | Source(s) |

| Pictogram | [3] | |

| Signal Word | Warning | [3] |

| Hazard Statements | H227 : Combustible liquid. H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. | [3] |

| Precautionary Statements | P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 | [3] |

Expert Analysis of Risk:

-

Combustibility (H227): While not classified as highly flammable, this compound is a combustible liquid.[3] This necessitates the strict avoidance of ignition sources such as open flames, hot surfaces, and sparks during handling and storage.[6][7] The risk is amplified by its vapor pressure, which can lead to the formation of flammable vapor-air mixtures.[8]

-

Irritation (H315, H319, H335): The compound is an irritant to the skin, eyes, and respiratory system.[3] This is a common characteristic of reactive organic molecules. Prolonged or repeated exposure can lead to inflammation and discomfort. The causality is direct chemical irritation of mucous membranes and skin. Therefore, engineering controls and personal protective equipment are not merely recommendations but essential components of the safety protocol.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is paramount. This begins with robust engineering controls, supplemented by rigorously selected PPE.

Primary Engineering Controls

The first line of defense is to minimize vapor inhalation and prevent accidental contact through engineered solutions.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to control vapor exposure.[9]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors in the general workspace.[6]

-

Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[6] Their proximity is critical for immediate decontamination in the event of an exposure.

-

Static Discharge Prevention: For transfers of larger quantities, equipment should be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[6][7]

Personal Protective Equipment (PPE)